2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid
Description
2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid is an organic compound that features a unique structure combining a hydroxypentene moiety with an amino acid derivative
Properties
IUPAC Name |
2-[[(Z)-4-oxopent-2-en-2-yl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(8-11(2)16)15-13(14(17)18)9-12-6-4-3-5-7-12/h3-8,13,15H,9H2,1-2H3,(H,17,18)/b10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKSGDRIFXMVBP-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the enantio- and diastereoselective addition of imidazolidinone derivatives to alkynes and allenes, followed by hydrolysis under acidic conditions . This method is known for its operational simplicity and high yields. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways . This can result in effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid include other α-alkenyl substituted amino acids and derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of 2-[(E)-[(3E)-4-Hydroxypent-3-EN-2-ylidene]amino]-3-phenylpropanoic acid lies in its specific combination of a hydroxypentene moiety with an amino acid derivative, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
